

# 1-(4-fluorophenyl)ethane-1-thiol CAS number and identifiers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-(4-fluorophenyl)ethane-1-thiol

Cat. No.: B6143751

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## In-depth Technical Guide: 1-(4-fluorophenyl)ethane-1-thiol

Disclaimer: Extensive searches for "**1-(4-fluorophenyl)ethane-1-thiol**" did not yield a specific CAS number or dedicated experimental protocols within publicly available scientific literature and chemical databases. This suggests that the compound may be novel, not widely synthesized, or not extensively documented. The following guide, therefore, provides information on its closely related precursor, 4'-fluoroacetophenone, and proposes a plausible, though not experimentally verified, synthetic pathway to **1-(4-fluorophenyl)ethane-1-thiol** based on established chemical transformations.

## Identifiers and Properties of the Precursor: 4'-Fluoroacetophenone

4'-Fluoroacetophenone is the logical starting material for the synthesis of **1-(4-fluorophenyl)ethane-1-thiol**. Its identifiers and key properties are summarized below.

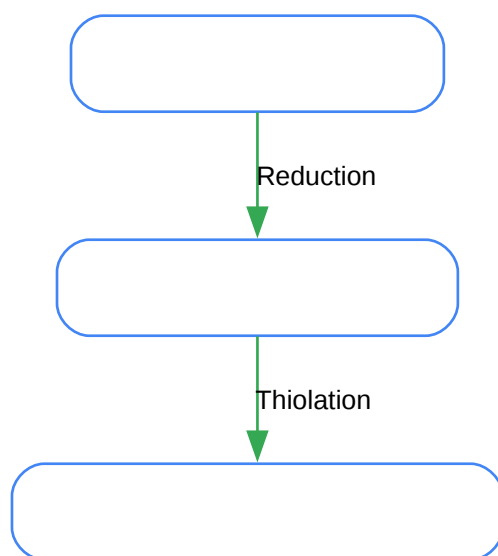
Identifier Type	Value	Reference
CAS Number	403-42-9	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> FO	[1][2]
Molecular Weight	138.14 g/mol	[1][2]
IUPAC Name	1-(4-fluorophenyl)ethanone	[2]
Synonyms	p-Fluoroacetophenone, 1-Acetyl-4-fluorobenzene	[2]
Appearance	Liquid	[1]
Density	1.1372 g/cm <sup>3</sup>	[1]

## Proposed Synthetic Pathway

A feasible synthetic route to **1-(4-fluorophenyl)ethane-1-thiol** involves a two-step process starting from 4'-fluoroacetophenone:

- Reduction of the ketone: The carbonyl group of 4'-fluoroacetophenone is reduced to a hydroxyl group to form 1-(4-fluorophenyl)ethanol.
- Conversion of the alcohol to a thiol: The hydroxyl group of 1-(4-fluorophenyl)ethanol is substituted with a thiol group.

This proposed pathway is illustrated in the following workflow diagram:



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Caption: Proposed two-step synthesis of **1-(4-fluorophenyl)ethane-1-thiol**.

## Experimental Protocols (General Methodologies)

The following are generalized experimental protocols for the proposed synthetic steps. These are based on standard organic chemistry transformations and would require optimization for this specific substrate.

### Step 1: Reduction of 4'-Fluoroacetophenone to 1-(4-fluorophenyl)ethanol

The reduction of aryl ketones to their corresponding alcohols is a common transformation. A typical procedure involves the use of a reducing agent like sodium borohydride.

General Protocol: A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone (a related compound) has been successfully reduced using sodium borohydride in dry ethanol under reflux for 3 hours[3]. A similar approach could be adapted for 4'-fluoroacetophenone.

- Dissolve 4'-fluoroacetophenone in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask.
- Cool the solution in an ice bath.

- Add sodium borohydride portion-wise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
- Quench the reaction by the slow addition of water or a dilute acid.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)ethanol.
- Purify the product by column chromatography or distillation.

## Step 2: Conversion of 1-(4-fluorophenyl)ethanol to 1-(4-fluorophenyl)ethane-1-thiol

The conversion of alcohols to thiols can be achieved through various methods, often involving the activation of the hydroxyl group followed by nucleophilic substitution with a sulfur source. One common approach is the Mitsunobu reaction.

### General Protocol:

- Dissolve 1-(4-fluorophenyl)ethanol, triphenylphosphine, and a thiol source (e.g., thioacetic acid) in an anhydrous aprotic solvent like THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours until completion.
- If thioacetic acid was used, the resulting thioacetate would need to be hydrolyzed with a base (e.g., sodium hydroxide or lithium hydroxide) followed by an acidic workup to yield the thiol.

- Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution, and purify the crude product by column chromatography.

## Signaling Pathways and Applications

Due to the lack of specific literature on **1-(4-fluorophenyl)ethane-1-thiol**, there is no information available regarding its biological activity, signaling pathway interactions, or applications in drug development. Aryl thiols, in general, are important intermediates in the synthesis of various pharmaceutically active compounds[4][5]. Should this compound be synthesized and characterized, it could be a valuable building block in medicinal chemistry.

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## References

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- To cite this document: BenchChem. [1-(4-fluorophenyl)ethane-1-thiol CAS number and identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6143751#1-4-fluorophenyl-ethane-1-thiol-cas-number-and-identifiers]

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